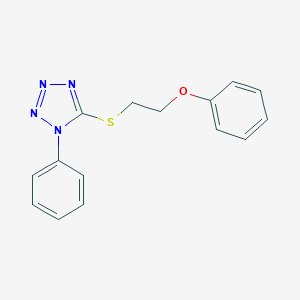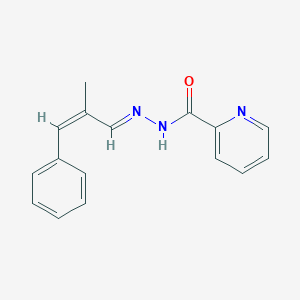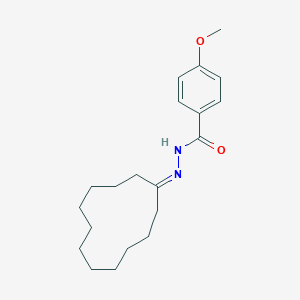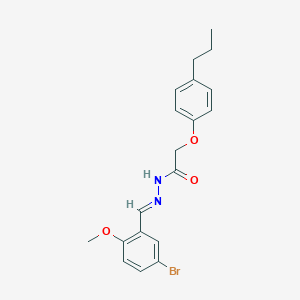
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmaceutical Applications
Tetrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral activities . It’s plausible that “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” could be explored for similar medicinal uses.
Agricultural Uses
In agriculture, tetrazoles serve as growth regulators in plants and can be formulated into herbicides and fungicides . The compound may have potential applications in enhancing plant growth or protecting crops from pests and diseases.
Material Science
Tetrazole derivatives are utilized in material science due to their functional properties. They could be involved in the development of new materials with specific characteristics required for advanced applications .
Industrial Applications
Some tetrazoles are used as stabilizers in photography and explosives in rocket propellants due to their stability and reactive nature . “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” might have similar industrial applications.
Derivatization Agent
Derivatives like 5-chloro-1-phenyltetrazole have been used as derivatizing agents for phenols . The compound could potentially serve a similar role in chemical synthesis or analysis.
Medicinal Chemistry
In medicinal chemistry, tetrazoles are valuable for drug design due to their bioisosteric properties with carboxylic acids . “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” may be used in the synthesis of new drugs.
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives can be approached using eco-friendly methods, which is significant for sustainable chemistry practices . This compound could be synthesized using such methods for various applications.
Chemical Properties Research
Research into the physical and chemical properties of tetrazoles is ongoing, and “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” could contribute to this field by providing insights into its reactivity and stability .
作用機序
Target of Action
Related compounds such as 2-phenoxyethanol have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth . This suggests that 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole might also interfere with auxin signaling pathways, although this is purely speculative without further experimental evidence.
Pharmacokinetics
A study on 2-phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid . Most of the compound and its derivatives were excreted in urine . These findings suggest that 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxy ethyl acrylate (PEA), showed that parameters like the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature
特性
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVBUYMWSKRORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate](/img/structure/B386515.png)

![2-ethyl-3-{[4-({4-nitrobenzyl}oxy)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B386517.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B386523.png)

![N-[4-(decyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B386530.png)

![N-[4-(decyloxy)phenyl]-N'-[2-(3,4-dimethylphenoxy)ethyl]urea](/img/structure/B386535.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
